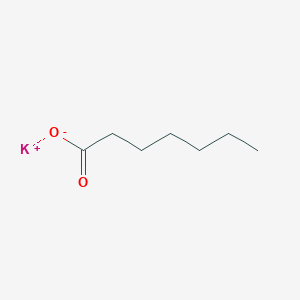![molecular formula C11H12F7N3O5 B101125 Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester CAS No. 19444-87-2](/img/structure/B101125.png)
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester, also known as HFB-Gly-OCH3, is a fluorinated derivative of the amino acid glycine. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with nearby atoms in proteins and other biomolecules, causing changes in their conformation and function. This can lead to improved stability and activity of the biomolecules, as well as changes in their binding affinity and specificity.
Biochemische Und Physiologische Effekte
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have a number of biochemical and physiological effects. For example, it can enhance the solubility and stability of proteins, which can improve their efficacy as therapeutic agents. It can also inhibit the activity of certain enzymes and transporters, which can have implications for drug discovery and development. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its high degree of purity and stability, which makes it ideal for use in lab experiments. It is also relatively easy to synthesize and can be easily incorporated into peptides and proteins. However, one of the main limitations of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its relatively high cost compared to other amino acid derivatives. Additionally, its fluorinated nature can make it difficult to analyze using certain analytical techniques, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester. One area of interest is the development of new fluorinated amino acid derivatives with improved properties and applications. Another area of interest is the use of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester in the development of new therapeutic agents for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester and its potential applications in various fields of scientific research.
Synthesemethoden
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be synthesized by reacting heptafluorobutyryl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction yields Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has a wide range of potential applications in scientific research. It can be used as a fluorinated probe in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions. It can also be used as a building block for the synthesis of fluorinated peptides and proteins, which have improved stability and bioavailability compared to their non-fluorinated counterparts. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be used to study the transport and metabolism of amino acids in cells and tissues.
Eigenschaften
CAS-Nummer |
19444-87-2 |
|---|---|
Produktname |
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester |
Molekularformel |
C11H12F7N3O5 |
Molekulargewicht |
399.22 g/mol |
IUPAC-Name |
methyl 2-[[2-[[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C11H12F7N3O5/c1-26-7(24)4-20-5(22)2-19-6(23)3-21-8(25)9(12,13)10(14,15)11(16,17)18/h2-4H2,1H3,(H,19,23)(H,20,22)(H,21,25) |
InChI-Schlüssel |
IVISZCSWVJAMMC-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Kanonische SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Sequenz |
GGG |
Synonyme |
N-[N-[N-(Heptafluorobutyryl)glycyl]glycyl]glycine methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



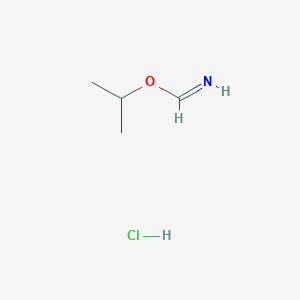



![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
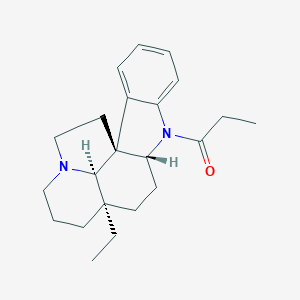
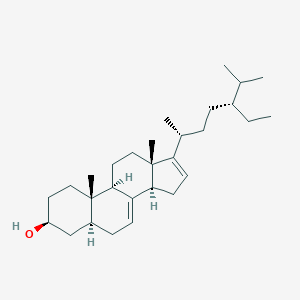
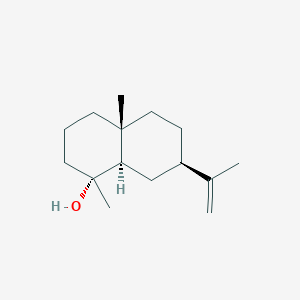
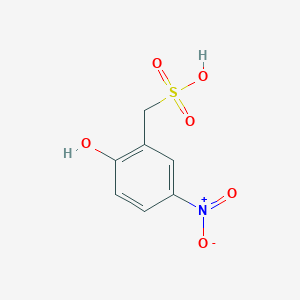
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
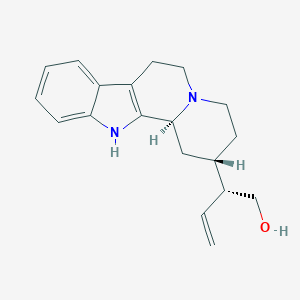
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)

